(3E,5E)-1-benzyl-3,5-bis[(2-methoxyphenyl)methylidene]piperidin-4-one
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Overview
Description
(3E,5E)-1-benzyl-3,5-bis[(2-methoxyphenyl)methylidene]piperidin-4-one is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-1-benzyl-3,5-bis[(2-methoxyphenyl)methylidene]piperidin-4-one typically involves a multi-step process. One common method includes the condensation of 1-benzylpiperidin-4-one with 2-methoxybenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E,5E)-1-benzyl-3,5-bis[(2-methoxyphenyl)methylidene]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(3E,5E)-1-benzyl-3,5-bis[(2-methoxyphenyl)methylidene]piperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of (3E,5E)-1-benzyl-3,5-bis[(2-methoxyphenyl)methylidene]piperidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (3E,5E)-1-benzyl-3,5-bis[(2-hydroxyphenyl)methylidene]piperidin-4-one
- (3E,5E)-1-benzyl-3,5-bis[(2-chlorophenyl)methylidene]piperidin-4-one
Uniqueness
(3E,5E)-1-benzyl-3,5-bis[(2-methoxyphenyl)methylidene]piperidin-4-one is unique due to the presence of methoxy groups on the aromatic rings, which can influence its reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.
Properties
Molecular Formula |
C28H27NO3 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(3E,5E)-1-benzyl-3,5-bis[(2-methoxyphenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C28H27NO3/c1-31-26-14-8-6-12-22(26)16-24-19-29(18-21-10-4-3-5-11-21)20-25(28(24)30)17-23-13-7-9-15-27(23)32-2/h3-17H,18-20H2,1-2H3/b24-16+,25-17+ |
InChI Key |
QETQTKNXDBHZSW-MUPYBJATSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)/C(=C/C3=CC=CC=C3OC)/CN(C2)CC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1C=C2CN(CC(=CC3=CC=CC=C3OC)C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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